(Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
Description
This compound features a Z-configuration acrylonitrile core linked to a 4-(2-oxo-2H-chromen-3-yl)thiazole moiety and a 4-ethylphenylamino group. The coumarin (2-oxo-2H-chromen-3-yl) substituent introduces a planar lactone ring, which may enhance fluorescence or π-π stacking interactions.
Properties
IUPAC Name |
(Z)-3-(4-ethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-2-15-7-9-18(10-8-15)25-13-17(12-24)22-26-20(14-29-22)19-11-16-5-3-4-6-21(16)28-23(19)27/h3-11,13-14,25H,2H2,1H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIKOWZIDQSDD-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic derivative that combines elements of thiazole and coumarin, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be broken down into key components:
- Acrylonitrile moiety : Provides a reactive site for biological interactions.
- Thiazole ring : Known for its role in various pharmacological activities.
- Coumarin derivative : Associated with significant anticancer properties.
The molecular formula for this compound is , indicating a complex structure that may influence its biological activity.
Research indicates that compounds containing both thiazole and coumarin structures exhibit significant anticancer properties. Specifically, they have been shown to:
- Inhibit cell proliferation : Studies using the Sulforhodamine B (SRB) assay demonstrated that this compound effectively reduces the viability of various cancer cell lines, including lung cancer cells .
- Induce apoptosis : Mechanistic studies suggest that the compound may trigger apoptotic pathways in cancer cells, possibly through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Case Studies
- Cell Line Studies : In vitro studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutic agents, indicating a higher potency .
- Comparative Analysis : When compared to other known anticancer agents, this compound demonstrated superior activity in inhibiting cell growth in several assays, suggesting its potential as a lead compound for further development.
Biological Activity Summary Table
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5.0 | Apoptosis induction |
| Cytotoxicity | HepG2 | 4.5 | Cell cycle arrest |
| Antimicrobial | S. aureus | 0.48 | Inhibition of bacterial growth |
Additional Biological Activities
Beyond anticancer properties, compounds similar to this compound have shown:
- Antimicrobial Effects : The thiazole component contributes to antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing thiazole and chromenone derivatives exhibit promising anticancer properties. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to inhibit key enzymes involved in tumor growth and metastasis. For example, thiazole derivatives have been reported to inhibit carbonic anhydrase, which is implicated in tumor progression .
-
Case Studies :
- A study on thiazole derivatives indicated that certain analogues exhibited IC50 values as low as 10 µM against human glioblastoma cells, showcasing their potential as lead compounds for further development .
- Another investigation highlighted the efficacy of thiazole-pyridine hybrids against breast cancer cells, where one compound demonstrated an IC50 value of 5.71 µM, outperforming standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties, particularly against bacterial strains. Research into related compounds has shown significant antibacterial activity.
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
-
Case Studies :
- A series of thiazole derivatives were tested for their antimicrobial efficacy, revealing strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
- In another study, derivatives showed MIC values indicating potent activity against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains .
Summary of Findings
Chemical Reactions Analysis
Nucleophilic Addition at the Acrylonitrile Group
The α,β-unsaturated nitrile moiety undergoes nucleophilic additions under basic or acidic conditions. For example:
-
Reaction with amines : Primary amines attack the β-carbon, forming β-amino derivatives.
Example :
This reaction proceeds via Michael addition, with yields >75% in ethanol at 60°C . -
Thiol addition : Thiols (e.g., thiourea) add to the acrylonitrile group, forming thioether-linked adducts.
Conditions : EtOH, reflux, 6–8 hours .
Cyclization Reactions
The acrylonitrile group facilitates cyclization to form heterocyclic systems:
-
Formation of pyridine derivatives : Heating with ammonium acetate in acetic acid yields pyridine-fused coumarin-thiazole hybrids.
| Reagents | Conditions | Product Structure | Yield (%) | Source |
|---|---|---|---|---|
| NH₄OAc, AcOH | 120°C, 12 hours | Pyrido[2,3-d]thiazole-coumarin conjugate | 68 |
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes electrophilic substitution:
-
Halogenation : Bromine in acetic acid selectively substitutes the 5-position of the thiazole ring.
Example :
Yield : 82% . -
Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the coumarin moiety .
Coumarin Ring Functionalization
The 2-oxo group in coumarin participates in condensation reactions:
-
Knoevenagel condensation : Reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones.
Conditions : Piperidine catalyst, ethanol, reflux .
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | (E)-3-((4-ethylphenyl)amino)-2-(4-(3-(benzylidene)-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | 71 |
Amino Group Reactivity
The (4-ethylphenyl)amino group undergoes:
-
Acylation : Reaction with acetyl chloride forms N-acetyl derivatives.
Conditions : Pyridine, 0–5°C, 2 hours . -
Diazotization : Forms diazonium salts for coupling with phenols or amines .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the acrylonitrile double bond:
Catalytic Hydrogenation
The nitrile group reduces to an amine under H₂/Pd-C:
Yield : 90%.
Mechanistic Insights
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the thiazole and aryl groups, which significantly alter physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Thiazole-Acrylonitrile Derivatives
*Estimated based on structural components.
Substituent Effects on Properties
- Electron-Withdrawing vs. In contrast, the target compound’s coumarin moiety offers a planar, conjugated system for π-π interactions, which may improve binding to aromatic protein pockets. The ethyl group in the target compound’s 4-ethylphenylamino group increases lipophilicity compared to the fluorophenyl groups in , which could improve membrane permeability but reduce aqueous solubility.
Stereochemical Considerations :
- Both the target compound and adopt a Z-configuration, which rigidifies the acrylonitrile backbone. This configuration may restrict rotational freedom, favoring specific binding orientations in biological targets.
Q & A
Q. What are the standard synthetic routes for (Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, and how are key intermediates characterized?
Methodological Answer: The synthesis involves multi-step organic reactions, adapted from analogous thiazole-acrylonitrile derivatives (see Table 1). Key steps include:
- Thiazole ring formation : React α-haloketone with thiourea in DMF at 80°C, monitored by TLC (hexane:ethyl acetate, 3:1; Rf = 0.5) .
- Coumarin-thiazole coupling : Knoevenagel condensation between a coumarin aldehyde and thiazole nitrile using piperidine catalyst in ethanol under reflux. Confirm acrylonitrile proton via ¹H NMR (δ 7.8–8.2 ppm) .
- Amination : Introduce 4-ethylphenylamine via nucleophilic substitution in dichloromethane (DCM) at room temperature for 12 hours. Validate intermediates using LC-MS (m/z 450 [M+H]⁺) .
Q. Table 1: Synthesis Protocol Overview
| Synthesis Step | Reagents/Conditions | Analytical Controls | Reference |
|---|---|---|---|
| Thiazole formation | α-Haloketone, thiourea, DMF, 80°C | TLC (Rf=0.5), HPLC purity >95% | |
| Coumarin-thiazole coupling | Knoevenagel condensation, ethanol, reflux | ¹H NMR (δ 7.8 ppm) | |
| Amination | 4-ethylphenylamine, DCM, RT | LC-MS (m/z 450) |
Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Use 400 MHz NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.5 ppm) and nitrile carbon (δ 120 ppm). Coumarin carbonyl (C=O) appears at δ 160–165 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns validate substituents (e.g., loss of –CN group at m/z 423) .
- HPLC : Reverse-phase C18 column (acetonitrile:water gradient) to assess purity (>98%). Retention time (~12.3 min) cross-checked with standards .
Advanced Research Questions
Q. How can researchers optimize the Z/E isomer ratio during the Knoevenagel condensation step?
Methodological Answer:
- Solvent and Catalyst : Use ethanol with piperidine (5 mol%) to favor Z-isomer via steric control. Polar solvents stabilize the transition state .
- Temperature : Lower temperatures (40–60°C) reduce thermal isomerization. Monitor via ¹H NMR (Z-isomer acrylonitrile proton at δ 7.8 ppm vs. E-isomer at δ 8.1 ppm) .
- Statistical Optimization : Apply Design of Experiments (DoE) to balance reaction time (4–8 hrs) and catalyst loading. Response surface models predict >85% Z-selectivity .
Q. What strategies resolve contradictory bioactivity data across in vitro models (e.g., anticancer vs. antimicrobial assays)?
Methodological Answer:
- Dose-Response Validation : Test compound at 0.1–100 µM ranges. IC₅₀ discrepancies may arise from assay sensitivity (e.g., MTT vs. resazurin assays) .
- Target-Specific Assays : Profile kinase inhibition (e.g., EGFR) via fluorescence polarization. Compare with antimicrobial disk diffusion (zone of inhibition >15 mm at 50 µg/mL) .
- Metabolic Stability : Use hepatic microsomes to assess rapid degradation in certain models, explaining false negatives .
Q. How do electronic effects of substituents on the thiazole and coumarin rings influence reactivity in nucleophilic additions?
Methodological Answer:
- Thiazole Ring : Electron-withdrawing groups (e.g., –NO₂) deactivate the thiazole N, reducing nucleophilic attack. Hammett plots (σ = +0.78) quantify effects .
- Coumarin C=O : Resonance stabilization directs electrophiles to the γ-position. DFT calculations (B3LYP/6-31G*) show LUMO localization at acrylonitrile β-carbon .
- Experimental Validation : Compare reaction rates of nitro (k = 0.15 min⁻¹) vs. methoxy (k = 0.03 min⁻¹) derivatives in nucleophilic substitution .
Q. What advanced computational methods predict binding modes with biological targets, and how are these validated?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). Pose clustering identifies H-bonds with Thr766 and π-π stacking with coumarin .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability (RMSD <2 Å). Validate with mutagenesis (e.g., T766A mutation reduces affinity 10-fold) .
- Crystallography : Co-crystallize compound with target protein (e.g., CYP450). Compare electron density maps with docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
